molecular formula C15H18N2O2 B3004969 1-(6-Methoxyquinolin-4-yl)piperidin-4-ol CAS No. 2195941-61-6

1-(6-Methoxyquinolin-4-yl)piperidin-4-ol

Cat. No.: B3004969
CAS No.: 2195941-61-6
M. Wt: 258.321
InChI Key: YJTRCVYXTGIBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxyquinolin-4-yl)piperidin-4-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline ring substituted with a methoxy group at the 6-position and a piperidin-4-ol moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxyquinolin-4-yl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxyquinoline with piperidin-4-ol under specific conditions. The reaction typically requires a catalyst and is carried out in a suitable solvent at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxyquinolin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

1-(6-Methoxyquinolin-4-yl)piperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxyquinolin-4-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the piperidin-4-ol moiety allows for unique interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(6-methoxyquinolin-4-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-12-2-3-14-13(10-12)15(4-7-16-14)17-8-5-11(18)6-9-17/h2-4,7,10-11,18H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTRCVYXTGIBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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